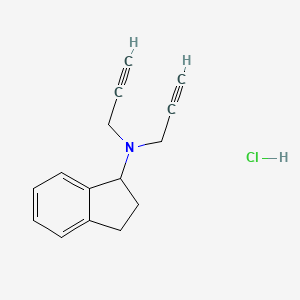
N,N-Dimethylamidino Urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethylamidino Urea, also known as N-Carbonylguanidine, is an organic compound with the molecular formula C₄H₁₀N₄O and a molecular weight of 130.15 g/mol . It is a white crystalline solid that is stable at room temperature and has good solubility in water and most organic solvents . This compound is an intermediate in the electrochemical oxidation of Metformin, a widely used oral antidiabetic drug .
作用機序
Target of Action
N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .
Mode of Action
The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .
Biochemical Pathways
生化学分析
Biochemical Properties
N,N-Dimethylamidino Urea plays a role in the metabolic pathway of Metformin It interacts with various enzymes and proteins during this process
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of Metformin It may influence cell function through its impact on cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the electrochemical oxidation of Metformin It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in the metabolic pathway of Metformin It may interact with various enzymes and cofactors during this process
準備方法
N,N-Dimethylamidino Urea can be synthesized through various methods. One common method involves the reaction of dimethylamine with isocyanic acid under neutral or weakly basic conditions . The reaction mixture is typically stirred at room temperature or slightly heated for several hours. The product is then isolated through crystallization, washed, and dried.
Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and can be scaled up for industrial production. The reaction conditions promote high chemical purity and yield, making it suitable for large-scale synthesis.
化学反応の分析
N,N-Dimethylamidino Urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles to form substituted urea compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically urea derivatives and amine derivatives .
科学的研究の応用
N,N-Dimethylamidino Urea has several scientific research applications:
類似化合物との比較
N,N-Dimethylamidino Urea is similar to other urea derivatives, such as:
- N-Methylurea
- N,N-Diethylurea
- N,N-Dimethylurea
Compared to these compounds, this compound is unique due to its role as an intermediate in the metabolism of Metformin. This makes it particularly valuable in the study of type 2 diabetes and the development of antidiabetic drugs .
特性
CAS番号 |
98026-16-5 |
|---|---|
分子式 |
C4H10N4O |
分子量 |
130.15 g/mol |
IUPAC名 |
(N,N-dimethylcarbamimidoyl)urea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
InChIキー |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NC(=O)N)N |
正規SMILES |
CN(C)C(=N)NC(=O)N |
同義語 |
N-[(Dimethylamino)iminomethyl]Urea; N3-Desamidino,N3-carbamoyl Metformin; N3-Desamidino,N3-hydroxyimidoyl Metformin; Metformin Hydroxy Analog |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


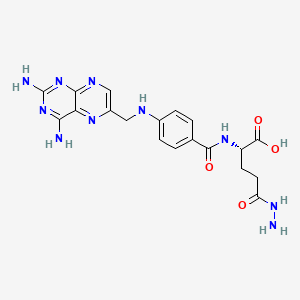
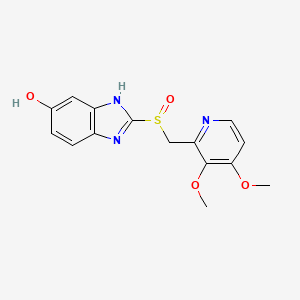
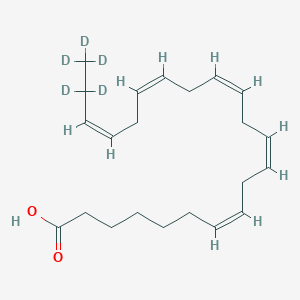

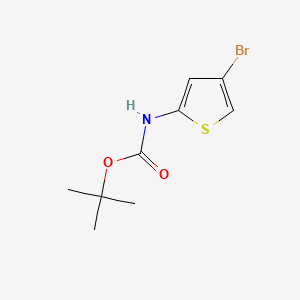

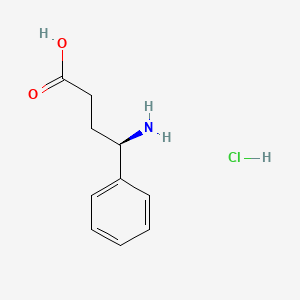

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)



